molecular formula C8H15N B13539614 (S)-Bicyclo[2.2.2]octan-2-amine

(S)-Bicyclo[2.2.2]octan-2-amine

Katalognummer: B13539614
Molekulargewicht: 125.21 g/mol
InChI-Schlüssel: MCLJDHWIDXKUBS-RRQHEKLDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-Bicyclo[222]octan-2-amine is a bicyclic amine with a unique structure that makes it an interesting subject of study in various fields of chemistry and biology This compound is characterized by its rigid bicyclic framework, which imparts distinct chemical and physical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-Bicyclo[2.2.2]octan-2-amine typically involves the use of starting materials such as bicyclo[2.2.2]octane derivatives. One common method is the reduction of quinuclidone, which can be achieved using reducing agents like lithium aluminum hydride. Another approach involves the catalytic hydrogenation of bicyclo[2.2.2]oct-2-en-1-one in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of (2S)-Bicyclo[2.2.2]octan-2-amine may involve large-scale catalytic hydrogenation processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-Bicyclo[2.2.2]octan-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted bicyclo[2.2.2]octane derivatives, which can be further utilized in organic synthesis and medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

(2S)-Bicyclo[2.2.2]octan-2-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which (2S)-Bicyclo[2.2.2]octan-2-amine exerts its effects involves its interaction with various molecular targets. As a nucleophile, it can participate in nucleophilic substitution reactions, forming covalent bonds with electrophilic centers. Its rigid bicyclic structure also allows it to act as a ligand, binding to metal ions and other molecular targets in catalytic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2S)-Bicyclo[2.2.2]octan-2-amine is unique due to its specific stereochemistry and rigid bicyclic structure, which impart distinct reactivity and stability. Its ability to act as both a nucleophile and a ligand makes it versatile in various chemical and biological applications .

Eigenschaften

Molekularformel

C8H15N

Molekulargewicht

125.21 g/mol

IUPAC-Name

(2S)-bicyclo[2.2.2]octan-2-amine

InChI

InChI=1S/C8H15N/c9-8-5-6-1-3-7(8)4-2-6/h6-8H,1-5,9H2/t6?,7?,8-/m0/s1

InChI-Schlüssel

MCLJDHWIDXKUBS-RRQHEKLDSA-N

Isomerische SMILES

C1CC2CCC1C[C@@H]2N

Kanonische SMILES

C1CC2CCC1CC2N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.